Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride
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Overview
Description
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is a chemical compound that has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is not fully understood. However, it is believed to act through the modulation of GABAergic neurotransmission. It has been found to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical And Physiological Effects
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are known to play a role in the development of inflammation and pain.
Advantages And Limitations For Lab Experiments
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize and has a high degree of purity. However, it is important to note that the compound is highly sensitive to light and moisture, which can affect its stability and potency.
Future Directions
There are several future directions for the research of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride. One potential area of investigation is the development of novel analogs with improved therapeutic properties. Another potential direction is the investigation of the compound's potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential side effects.
Conclusion:
In conclusion, Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anticonvulsant, analgesic, and anti-inflammatory properties and has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders. While the exact mechanism of action is not fully understood, it is believed to act through the modulation of GABAergic neurotransmission. While the compound has several advantages for lab experiments, it is important to note that it is highly sensitive to light and moisture. There are several future directions for research, including the development of novel analogs and the investigation of the compound's potential use in the treatment of other neurological disorders.
Synthesis Methods
The synthesis method of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride involves the reaction of 3-chloroacetophenone with 2-(1-methyl-2-imidazolin-2-ylthio)ethyl propionate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Scientific Research Applications
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
properties
CAS RN |
160518-46-7 |
---|---|
Product Name |
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride |
Molecular Formula |
C15H20Cl2N2O2S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-(3-chloro-4-propoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c1-3-8-20-14-5-4-11(9-12(14)16)13(19)10-21-15-17-6-7-18(15)2;/h4-5,9H,3,6-8,10H2,1-2H3;1H |
InChI Key |
DVWXJQSUIGBXMK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Other CAS RN |
160518-46-7 |
synonyms |
1-(3-chloro-4-propoxy-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)su lfanyl]ethanone hydrochloride |
Origin of Product |
United States |
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